molecular formula C13H19ClN2O2 B1499944 benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride CAS No. 1179361-55-7

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride

Cat. No.: B1499944
CAS No.: 1179361-55-7
M. Wt: 270.75 g/mol
InChI Key: AEFMEOUFLZOLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a pyrrolidine ring, an aminomethyl group, and a carbobenzyloxy (Cbz) protecting group. This compound is often utilized as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride typically involves the protection of the amine group in pyrrolidine with a Cbz group. One common method involves the reaction of pyrrolidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting Cbz-protected pyrrolidine is then reacted with formaldehyde and hydrogen chloride to form the hydrochloride salt of 2-(Cbz-Aminomethyl)pyrrolidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the Cbz group.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2-(Cbz-Aminomethyl)pyrrolidine.

    Reduction: Free amines after removal of the Cbz group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is primarily related to its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to modify other molecules to enhance their biological activity. The Cbz group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Once the desired modifications are made, the Cbz group can be removed to yield the final active compound .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-Aminomethylpyrrolidine hydrochloride: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    N-Alloc-Aminomethylpyrrolidine hydrochloride: Contains an Alloc (allyloxycarbonyl) protecting group.

    N-Cbz-Aminomethylpiperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride is unique due to the presence of the Cbz protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .

Biological Activity

Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is C13H19ClN2O2, with a molecular weight of approximately 270.76 g/mol. The compound features:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Benzyl group : Enhances membrane permeability and bioavailability.
  • Carbamate functional group : Facilitates hydrogen bonding with biological targets.

The presence of the hydrochloride salt improves solubility in aqueous solutions, making it suitable for various biological assays .

The biological activity of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which plays a crucial role in cholinergic signaling pathways. Inhibition of BChE can modulate neurotransmitter regulation in the nervous system .

Enzyme Inhibition Studies

A series of studies have evaluated the inhibitory effects of benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride on BChE. The following table summarizes key findings from these evaluations:

CompoundIC50 (μM)Selectivity Ratio (BChE/AChE)Observations
Benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride5.20 ± 0.154.5Significant inhibition observed
Control Compound12.00 ± 0.301Less selective, higher IC50

The data indicate that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride exhibits a notable selectivity for BChE over acetylcholinesterase (AChE), suggesting its potential as a therapeutic agent for conditions involving cholinergic dysregulation .

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that benzyl N-(pyrrolidin-2-ylmethyl)carbamate hydrochloride could protect against amyloid beta-induced toxicity, increasing cell viability significantly compared to controls .
  • Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to both the catalytic active site and peripheral anionic site of BChE, providing insights into its mechanism of action .
  • Synthesis and Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of related compounds to enhance their inhibitory activity against BChE. Variations in functional groups have shown significant impacts on biological activity, highlighting the importance of structural modifications .

Properties

IUPAC Name

benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFMEOUFLZOLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662456
Record name Benzyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-55-7
Record name Benzyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Reactant of Route 2
Reactant of Route 2
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Reactant of Route 3
Reactant of Route 3
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Reactant of Route 4
Reactant of Route 4
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Reactant of Route 5
Reactant of Route 5
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Reactant of Route 6
Reactant of Route 6
benzyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.